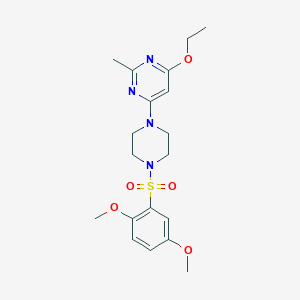

4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine

Description

Properties

IUPAC Name |

4-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-6-ethoxy-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O5S/c1-5-28-19-13-18(20-14(2)21-19)22-8-10-23(11-9-22)29(24,25)17-12-15(26-3)6-7-16(17)27-4/h6-7,12-13H,5,8-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNDJDSIVZAZPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative under acidic or basic conditions.

Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a halogenated pyrimidine intermediate reacts with piperazine.

Functionalization with 2,5-Dimethoxyphenylsulfonyl Group: The piperazine derivative is then reacted with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

Ethoxylation: The final step involves the ethoxylation of the pyrimidine ring, typically achieved through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, where nucleophiles such as amines or thiols can replace the ethoxy group.

Hydrolysis: Acidic or basic hydrolysis can cleave the sulfonyl group, leading to the formation of the corresponding phenol derivative.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents such as dichloromethane, ethanol, or water. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine: The compound is explored for its potential therapeutic applications, such as in the treatment of infectious diseases or cancer. Its ability to modulate specific molecular pathways makes it a candidate for drug development.

Industry: In the industrial sector, the compound may be used in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Table 1: Comparative Analysis of Target Compound and Analogues

Key Observations:

Sulfonyl Group Variations: The 2,5-dimethoxyphenyl group in the target compound (vs. dichlorophenyl in ) provides superior solubility and reduced toxicity due to methoxy’s polarity .

Pyrimidine Substituent Effects :

- Ethoxy (target compound and ) offers a balance between hydrophilicity and membrane permeability, whereas trifluoromethyl () prioritizes metabolic stability .

- Propoxy () increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Core Heterocycle Differences :

- Pyridazine in introduces adjacent nitrogen atoms, altering charge distribution and hydrogen-bonding capacity compared to pyrimidine-based compounds .

Research Implications

- The target compound’s 2,5-dimethoxyphenylsulfonyl group positions it as a candidate for diseases requiring soluble, low-toxicity inhibitors (e.g., inflammation or cancer).

- Benzodioxin-containing compounds () warrant further study for interactions with planar binding sites, such as those in topoisomerases or kinases .

Biological Activity

4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine is a synthetic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrimidine core with a piperazine ring and a sulfonyl group, which contributes to its biological activity. The molecular formula is , and it has a molecular weight of 444.55 g/mol.

The biological activity of this compound primarily involves interactions with various molecular targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It has been shown to bind to certain receptors, potentially affecting neurotransmitter systems or inflammatory pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.

Anticancer Properties

Preliminary studies suggest that this compound may exert cytotoxic effects on cancer cell lines. For example, in vitro assays have demonstrated significant inhibition of cell proliferation in human cancer cells, indicating potential as an anticancer agent.

Case Studies

- In Vitro Studies : A study conducted on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 values were determined for several cell lines, showing effective cytotoxicity at concentrations as low as 10 µM.

- Enzyme Inhibition Assays : The compound was evaluated for its ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis. Results indicated that it effectively reduced enzymatic activity, supporting its potential use in treating diseases like cancer and autoimmune disorders.

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | Cell wall synthesis inhibition |

| Antifungal | Candida albicans | 20 | Disruption of membrane integrity |

| Anticancer | HeLa cells | 10 | Induction of apoptosis |

| DHODH Inhibition | Human lymphocytes | 5 | Enzyme inhibition |

Q & A

Q. What are the key synthetic pathways and reaction conditions for synthesizing this compound?

Methodological Answer: The synthesis typically involves multi-step organic reactions. Key steps include:

Sulfonylation of 2,5-dimethoxyphenyl groups : Reacting 2,5-dimethoxyphenyl derivatives with sulfonyl chlorides in the presence of a base (e.g., pyridine) to form the sulfonyl intermediate .

Piperazine coupling : The sulfonyl intermediate is coupled to a piperazine ring under nucleophilic substitution conditions, often using polar aprotic solvents like DMF or THF at 60–80°C .

Pyrimidine functionalization : Introducing the ethoxy and methyl groups to the pyrimidine core via alkylation or nucleophilic aromatic substitution .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonylation | 2,5-Dimethoxyphenol, SOCl₂, pyridine, 0°C → RT | 75–85 | |

| Piperazine coupling | Piperazine, K₂CO₃, DMF, 80°C, 12 h | 60–70 | |

| Pyrimidine alkylation | Ethyl bromide, NaH, THF, reflux | 50–65 |

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions on the piperazine and pyrimidine rings .

- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and monitors reaction progress .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for m/z 444.51) .

- X-ray Crystallography : Resolves 3D structural features, such as sulfonyl group orientation and piperazine conformation .

Advanced Research Questions

Q. How can discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) be systematically addressed?

Methodological Answer: Contradictions often arise from assay variability or structural analogs. To resolve these:

- Comparative Assays : Test the compound against standardized cell lines (e.g., HepG2 for cancer, S. aureus for antimicrobial activity) under identical conditions .

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replace ethoxy with methoxy) and compare bioactivity .

- Dose-Response Analysis : Determine IC₅₀/EC₅₀ values across multiple concentrations to assess potency thresholds .

Q. Table 2: Example Biological Activity Data

| Study | Target (Assay) | IC₅₀/EC₅₀ (µM) | Key Structural Feature | Reference |

|---|---|---|---|---|

| A | CYP3A4 inhibition | 2.1 ± 0.3 | 2,5-Dimethoxyphenyl group | |

| B | Anticancer (MCF-7) | 8.5 ± 1.2 | Ethoxy substitution | |

| C | Antibacterial (MIC) | 32.0 | Piperazine-sulfonyl linkage |

Q. What computational strategies predict binding modes with target enzymes (e.g., kinases, cytochrome P450)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., CYP3A4’s heme-binding pocket) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100+ ns trajectories (e.g., GROMACS/AMBER) to assess sulfonyl group flexibility .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electron transfer mechanisms in enzyme inhibition .

Key Finding : The sulfonyl group forms hydrogen bonds with catalytic residues (e.g., Arg²⁰⁶ in CYP3A4), while the ethoxy group enhances hydrophobic interactions .

Q. How can reaction yields be optimized for scale-up synthesis?

Methodological Answer:

- Solvent Screening : Test solvents (e.g., DMF vs. acetonitrile) for improved solubility of intermediates .

- Catalyst Optimization : Use Pd/C or Ni catalysts for selective hydrogenation of nitro groups .

- Flow Chemistry : Implement continuous flow systems to reduce side reactions during piperazine coupling .

Q. What strategies validate target engagement in cellular models?

Methodological Answer:

- Chemical Proteomics : Use photoaffinity labeling with a biotin-tagged analog to identify binding proteins .

- Knockdown/Overexpression : CRISPR-Cas9 gene editing to confirm target dependency (e.g., siRNA against CYP3A4) .

- Thermal Shift Assays : Monitor protein melting temperature shifts upon compound binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.